

### **AZD-4818: A Technical Guide for Researchers**

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Compound of Interest		
Compound Name:	AZD-4818	
Cat. No.:	B1666219	Get Quote

This document provides a comprehensive technical overview of **AZD-4818**, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, pharmacological activity, and experimental evaluation of this compound.

## **Chemical Structure and Properties**

**AZD-4818** is a complex small molecule with the IUPAC name (S)-2-((5-(3-(5-chloro-3H-spiro[benzofuran-2,4'-piperidin]-1'-yl)-2-hydroxypropoxy)-2-chloro-4- (methylcarbamoyl)phenoxy)-2-methylpropanoic acid. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of AZD-4818



Property	Value	Source
Chemical Formula	C27H32Cl2N2O7	[1]
Molecular Weight	567.46 g/mol	[1]
CAS Number	1003566-93-5	[1]
IUPAC Name	(S)-2-((5-(3-(5-chloro-3H-spiro[benzofuran-2,4'-piperidin]-1'-yl)-2-hydroxypropoxy)-2-chloro-4-(methylcarbamoyl)phenoxy)-2-methylpropanoic acid	-
SMILES	CC(C) (C(=O)O)Oc1cc(c(C=C1Cl)C(= O)NC)OCINVALID-LINK CN1CCC2(CC1)Oc1cc(Cl)ccc 1C2	-
Solubility	Soluble in DMSO. Insoluble in water. A stock solution of ≥ 2.5 mg/mL can be prepared in a mixture of DMSO, PEG300, Tween-80, and saline.	[2]
рКа	Data not available	-
Melting Point	Data not available	-

## **Pharmacological Properties**

**AZD-4818** is a high-affinity antagonist of the human CCR1 receptor.[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of various immune cells.[3][4] By blocking the binding of natural chemokine ligands such as CCL3 (MIP- $1\alpha$ ) and CCL5 (RANTES) to CCR1, **AZD-4818** inhibits the downstream signaling cascades that lead to inflammatory cell recruitment.[2][4]

Table 2: Pharmacological Profile of AZD-4818



Parameter	Value	Details	Source
Target	C-C chemokine receptor 1 (CCR1)	A G protein-coupled receptor involved in inflammation.	[1]
Mechanism of Action	Antagonist	Competitively inhibits the binding of chemokine ligands to CCR1.	[2]
Binding Affinity (K <sub>i</sub> )	Data not available	Described as a "potent antagonist".[1]	-
Functional Antagonism (IC₅₀)	Data not available	Effectively inhibits CCR1-mediated cell migration.	-
Therapeutic Potential	Chronic Obstructive Pulmonary Disease (COPD)	Investigated for its potential to reduce airway inflammation.  [5]	-

# **Experimental Protocols**

This section outlines detailed methodologies for key experiments relevant to the study of **AZD-4818**.

# **In Vitro Radioligand Binding Assay**

This protocol describes a competitive binding assay to determine the affinity of **AZD-4818** for the human CCR1 receptor using a radiolabeled ligand.

Objective: To quantify the binding affinity (K<sub>i</sub>) of **AZD-4818** for the human CCR1 receptor.

#### Materials:

Cell Membranes: Membranes prepared from a stable cell line overexpressing the human
 CCR1 receptor (e.g., HEK293 cells).[6]



- Radioligand: [125]-CCL3 (MIP-1α).[6]
- Test Compound: AZD-4818.
- Assay Buffer: 50 mM HEPES, 1 mM CaCl<sub>2</sub>, 5 mM MgCl<sub>2</sub>, 0.5% BSA, pH 7.4.
- Wash Buffer: 50 mM HEPES, 1 mM CaCl<sub>2</sub>, 5 mM MgCl<sub>2</sub>, 500 mM NaCl, pH 7.4.
- Glass Fiber Filters: Pre-coated with 0.5% polyethyleneimine.
- · Scintillation Fluid.
- 96-well plates.
- · Cell Harvester.
- · Scintillation Counter.

#### Procedure:

- Compound Dilution: Prepare a serial dilution of AZD-4818 in the assay buffer.
- Reaction Mixture: In a 96-well plate, add in the following order:
  - $\circ$  50 µL of assay buffer (for total binding) or unlabeled CCL3 (1 µM, for non-specific binding) or **AZD-4818** dilution.
  - 50  $\mu$ L of [125]-CCL3 (final concentration ~0.1 nM).
  - 100 μL of cell membrane suspension (20-40 μg of protein).
- Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[6]
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.[6]
- Washing: Wash the filters three times with 200 μL of ice-cold wash buffer to remove unbound radioligand.



- Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the AZD-4818 concentration.
  - Determine the IC<sub>50</sub> value (the concentration of AZD-4818 that inhibits 50% of specific [125I]-CCL3 binding) by non-linear regression analysis.
  - Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_D)$ , where [L] is the concentration of the radioligand and  $K_D$  is its dissociation constant for the receptor. [6]

### In Vivo Cigarette Smoke-Induced COPD Mouse Model

This protocol describes the induction of a COPD-like phenotype in mice through exposure to cigarette smoke and the subsequent evaluation of **AZD-4818**'s anti-inflammatory effects.

Objective: To assess the efficacy of **AZD-4818** in reducing airway inflammation in a mouse model of COPD.

#### Materials:

- Animals: 8-10 week old female A/J or C57BL/6 mice.[7][8]
- Cigarettes: Standard research cigarettes (e.g., 3R4F).[8]
- Smoking Apparatus: A whole-body exposure chamber.
- Test Compound: AZD-4818, prepared for nebulized inhalation.[2]
- Phosphate-Buffered Saline (PBS): Sterile.
- Anesthetic: Ketamine/xylazine or isoflurane.



- Cytokine/Chemokine Analysis: ELISA or multiplex bead array kits for mouse TNF-α, IL-1α,
   CCL2, and CCL3.[7]
- Flow Cytometer.
- Microscope and slides.

#### Procedure:

- Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
- Cigarette Smoke Exposure:
  - Place mice in the exposure chamber and expose them to the smoke of 4-6 cigarettes per day, 5 days a week, for 4-24 weeks.[8][9] Control groups are exposed to filtered air.
- Drug Administration:
  - During the final 5 days of the smoke exposure period, administer nebulized AZD-4818
     (0.3-26 μg/kg) or vehicle control to the mice.[2]
- Bronchoalveolar Lavage (BAL):
  - 24 hours after the final drug administration, anesthetize the mice.
  - Expose the trachea and insert a cannula.
  - Instill and retrieve 1 mL of sterile PBS three times. Pool the recovered fluid (BALF).
- BALF Analysis:
  - Cell Count and Differentials: Centrifuge a small aliquot of the BALF, resuspend the cell pellet, and perform a total cell count. Prepare cytospin slides and stain to differentiate macrophages, neutrophils, and lymphocytes.[7][10]
  - Cytokine and Chemokine Levels: Centrifuge the remaining BALF to pellet the cells.
     Analyze the supernatant for levels of TNF-α, IL-1α, CCL2, and CCL3 using ELISA or a multiplex assay.[7][11]

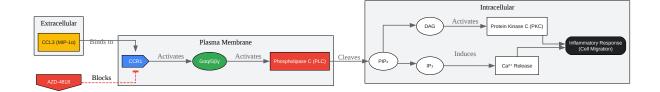


### Data Analysis:

 Compare the total and differential cell counts, as well as cytokine and chemokine levels, between the different treatment groups (air-exposed control, smoke-exposed vehicle, smoke-exposed AZD-4818) using appropriate statistical tests (e.g., ANOVA).

## **Signaling Pathways and Experimental Workflows**

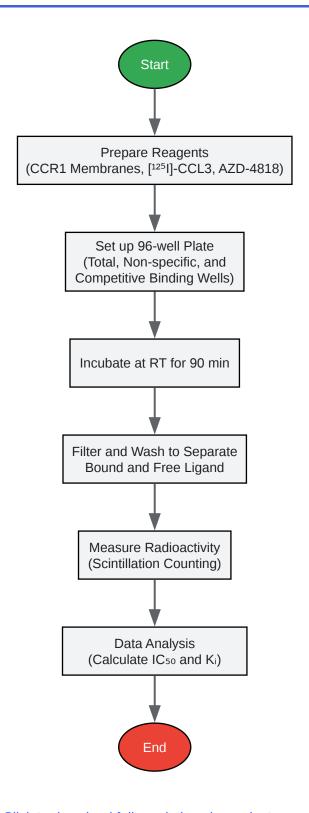
The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR1 signaling pathway and the experimental workflows described in this guide.



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Caption: CCR1 Signaling Pathway and Inhibition by AZD-4818.

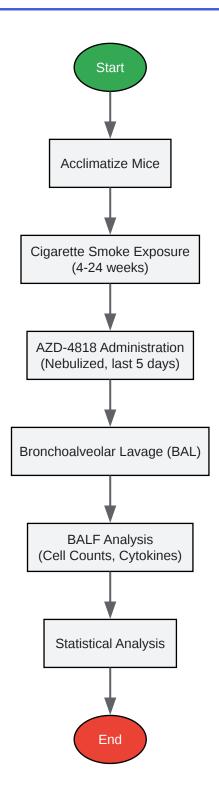




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Caption: Workflow for the In Vitro Radioligand Binding Assay.





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Caption: Workflow for the In Vivo Cigarette Smoke-Induced COPD Model.



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